(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate
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Overview
Description
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate typically involves the protection of the amino group with a Boc group and the esterification of the carboxyl group with a tert-butyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection and tert-butyl alcohol for the esterification .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester and Boc groups can be reduced under specific conditions.
Substitution: The Boc group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and aqueous base for ester hydrolysis.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols and amines.
Substitution: Free amino acids and carboxylic acids.
Scientific Research Applications
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of protein structure and function.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthesis, preventing unwanted reactions at the amino group. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a thiol group.
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-methylbutanoate: Similar structure but with a methyl group instead of a thiol group.
Uniqueness
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is unique due to the presence of the thiol group, which provides additional reactivity and functionality in synthetic applications. This makes it particularly useful in the synthesis of sulfur-containing peptides and other compounds .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S/c1-12(2,3)17-10(15)9(7-8-19)14-11(16)18-13(4,5)6/h9,19H,7-8H2,1-6H3,(H,14,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSKWXGSKKCBDW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCS)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCS)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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